molecular formula C9H8Cl2N2O B3024654 1-(6-chloro-1H-benzimidazol-2-yl)ethanone CAS No. 41510-16-1

1-(6-chloro-1H-benzimidazol-2-yl)ethanone

Cat. No. B3024654
CAS RN: 41510-16-1
M. Wt: 231.08
InChI Key: USRMLVBHAWNBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-chloro-1H-benzimidazol-2-yl)ethanone” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases .


Chemical Reactions Analysis

Benzimidazoles, including “1-(6-chloro-1H-benzimidazol-2-yl)ethanone”, can participate in various chemical reactions. For example, in basic medium, the benzimidazole ring (NH) proton is deprotonated forming neutral bis-chelates .

Scientific Research Applications

Antiparasitic Activity

1-(6-chloro-1H-benzimidazol-2-yl)ethanone: has demonstrated promising antiparasitic properties. In a study, a series of new benzimidazolyl-2-hydrazones containing hydroxyl and methoxy groups were synthesized. These compounds exhibited potent anthelmintic activity against encapsulated Trichinella spiralis (T. spiralis) larvae in vitro, surpassing the effectiveness of clinically used anthelmintic drugs like albendazole and ivermectin. Notably, compounds 5b and 5d achieved 100% larval kill after 24 hours of incubation .

Antioxidant Properties

The same benzimidazolyl-2-hydrazones were also investigated for their antioxidant activity. Compounds 5b and 5d, which contain 2,3- and 3,4-dihydroxy groups, exhibited strong radical scavenging abilities against stable free radicals (DPPH and ABTS) and iron-induced oxidative damage. These findings suggest that 1-(6-chloro-1H-benzimidazol-2-yl)ethanone derivatives could serve as potential antioxidants .

Antibacterial and Antifungal Effects

Benzimidazole derivatives have been explored for their antibacterial and antifungal properties. While specific data on 1-(6-chloro-1H-benzimidazol-2-yl)ethanone is limited, related compounds in this class have shown activity against bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli) and fungi (Candida albicans and Aspergillus niger) .

MCH-R1 Antagonism

In a different context, researchers synthesized 1-(1H-benzimidazol-6-yl) pyridin-2(1H)-one compounds. Among them, compound 513 exhibited prominent antagonistic properties against MCH-R1. Although this specific compound is not identical to 1-(6-chloro-1H-benzimidazol-2-yl)ethanone , it highlights the potential of benzimidazole-based molecules in modulating specific receptors .

Medicinal Chemistry Research

Benzimidazole derivatives have been extensively studied in medicinal chemistry. Their diverse pharmacophores make them attractive for drug design and development. While more research is needed on 1-(6-chloro-1H-benzimidazol-2-yl)ethanone , its structural features align with the broader trends observed in this class .

properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFDOUULOOHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Reactant of Route 4
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-chloro-1H-benzimidazol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.